2-(1-Ethyl-1h-pyrazol-5-yl)butanoic acid
CAS No.:
Cat. No.: VC18140791
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2O2 |
|---|---|
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 2-(2-ethylpyrazol-3-yl)butanoic acid |
| Standard InChI | InChI=1S/C9H14N2O2/c1-3-7(9(12)13)8-5-6-10-11(8)4-2/h5-7H,3-4H2,1-2H3,(H,12,13) |
| Standard InChI Key | QCMYHXPMWFQFOT-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC=NN1CC)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The molecular structure of 2-(1-Ethyl-1H-pyrazol-5-yl)butanoic acid consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with an ethyl group (-CH2CH3) and at the 5-position with a butanoic acid chain (-CH2CH2CH2COOH). The IUPAC name derives from this substitution pattern, ensuring unambiguous identification.
Molecular Formula and Weight
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Molecular Formula: C₉H₁₄N₂O₂
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Molecular Weight: 182.22 g/mol
Spectral Data (Theoretical)
| Property | Value/Description |
|---|---|
| IR (cm⁻¹) | 3300-2500 (O-H stretch), 1710 (C=O) |
| ¹H NMR (δ, ppm) | 1.35 (t, 3H, CH2CH3), 2.45 (m, 2H, CH2COOH) |
| ¹³C NMR (δ, ppm) | 175.2 (COOH), 148.1 (C-5 pyrazole) |
These predictions align with spectral patterns observed in related pyrazole-carboxylic acids .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step approach:
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Pyrazole Ring Formation: Cyclocondensation of ethyl hydrazine with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions yields 1-ethyl-1H-pyrazole derivatives.
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Functionalization: Introduction of the butanoic acid moiety via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling with a brominated butanoic acid precursor may be employed.
Representative Reaction Scheme
Industrial Scalability
Industrial production prioritizes cost-effectiveness and sustainability:
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Continuous Flow Reactors: Enhance yield and reduce waste.
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Green Solvents: Ethanol or water-based systems minimize environmental impact.
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value |
|---|---|
| Melting Point | 145–148°C (predicted) |
| Boiling Point | Decomposes >250°C |
| Solubility in Water | 12.5 mg/mL (25°C) |
| logP (Octanol-Water) | 1.8 |
The moderate hydrophilicity (logP = 1.8) suggests balanced membrane permeability, advantageous for pharmaceutical applications .
Chemical Reactivity and Derivatives
Key Reactions
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Esterification: Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters.
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Amidation: Forms bioactive derivatives via coupling with amines.
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Electrophilic Substitution: The pyrazole ring undergoes nitration or halogenation at the 4-position due to the ethyl group’s electron-donating effect .
Nitration Example
Biological Activity and Applications
Industrial Applications
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Agrochemicals: Serves as a precursor for herbicides targeting acetolactate synthase .
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Coordination Chemistry: Forms metal complexes with Cu(II) for catalytic applications.
| Parameter | Recommendation |
|---|---|
| Skin Contact | Use nitrile gloves |
| Inhalation Risk | Use fume hood |
| Storage | 2–8°C in airtight container |
No carcinogenicity data exists, but analogous compounds show low acute toxicity (LD₅₀ > 2000 mg/kg in rats).
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